4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)-
Description
The compound 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- is a chiral ethyl ester derivative of 4-pentenoic acid. Its structure features:
- A 4-pentenoic acid backbone with a double bond at the 4-position.
- A methyl group at position 3.
- An aminosulfonyloxy group (-OSO₂NH₂) at position 2 in the (2S)-configuration.
- An ethyl ester moiety at the terminal carboxyl group.
Properties
CAS No. |
648918-72-3 |
|---|---|
Molecular Formula |
C8H15NO5S |
Molecular Weight |
237.28 g/mol |
IUPAC Name |
ethyl (2S)-4-methyl-2-sulfamoyloxypent-4-enoate |
InChI |
InChI=1S/C8H15NO5S/c1-4-13-8(10)7(5-6(2)3)14-15(9,11)12/h7H,2,4-5H2,1,3H3,(H2,9,11,12)/t7-/m0/s1 |
InChI Key |
BMNYKVSGKQGUSX-ZETCQYMHSA-N |
Isomeric SMILES |
CCOC(=O)[C@H](CC(=C)C)OS(=O)(=O)N |
Canonical SMILES |
CCOC(=O)C(CC(=C)C)OS(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- typically involves multiple steps. One common method includes the esterification of 4-Pentenoic acid with ethanol in the presence of a strong acid catalyst. The resulting ethyl ester is then subjected to sulfonation using a sulfonyl chloride reagent under basic conditions to introduce the aminosulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and as a probe for biological pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- involves its interaction with specific molecular targets. The aminosulfonyl group can form strong interactions with enzymes, potentially inhibiting their activity. This inhibition can affect various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues by Substituent Variation
Table 1: Key Structural Analogues and Their Properties
*Calculated based on substituents.
Key Observations:
Boc-protected derivatives (e.g., CAS 88072-90-6) exhibit increased steric bulk and lipophilicity, influencing solubility and synthetic utility .
Stereochemical Considerations :
- The (2S)-configuration in the target compound may affect biological activity or synthetic pathways, as seen in chiral analogs like (2R)-configured derivatives .
Double Bond Position: 2-Pentenoic acid esters (e.g., (Z)-4-methyl isomer) differ in reactivity and metabolic stability due to the double bond’s position .
Insights:
- Ethyl ester moieties in analogs like Ethyl 2-methyl-4-pentenoate are associated with volatility, implying the target may have similar physicochemical traits .
Biological Activity
4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- (CAS Number: 1365481-13-5) is a compound of interest due to its potential biological activities. This article explores its biological properties, including antimicrobial effects, toxicity, and relevant research findings.
Chemical Structure
The chemical structure of 4-Pentenoic acid, 2-[(aminosulfonyl)oxy]-4-methyl-, ethyl ester, (2S)- is represented as follows:
Antimicrobial Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. A study demonstrated that its antibacterial effect is notably stronger than that of phenyl salicylate against Staphylococcus aureus (S. aureus) and Escherichia coli (E. coli). The minimum inhibitory concentration (MIC) was determined through standard microbiological techniques, revealing promising results:
| Microorganism | Compound | Comparison Drug | Effectiveness |
|---|---|---|---|
| S. aureus | 4-Pentenoic acid derivative | Phenyl salicylate | 3x more effective |
| E. coli | 4-Pentenoic acid derivative | Phenyl salicylate | Significant effect |
| Fungi | 4-Pentenoic acid derivative | Fluconazole | Comparable effect |
The compound showed a pronounced antifungal activity comparable to fluconazole while exhibiting more than 3.5 times lower toxicity than the reference drug.
Toxicity Studies
Toxicity assessments indicated a high safety profile for 4-Pentenoic acid derivatives. The lethal dose (LD50) was found to be greater than 5000 mg/kg , suggesting low acute toxicity in animal models. Observations included general health status and behavioral changes over a 14-day period post-administration.
Case Studies
- Study on Antimicrobial Efficacy : A laboratory study tested the compound against various bacterial strains, demonstrating its effectiveness in inhibiting growth at relatively low concentrations. The results were statistically significant compared to controls.
- Toxicological Assessment : In another study, the compound was administered to rats to evaluate its safety profile. No adverse effects were noted at high doses, supporting its potential as a safe therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
